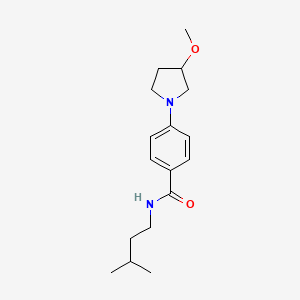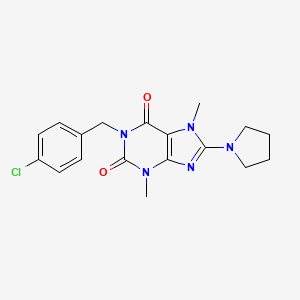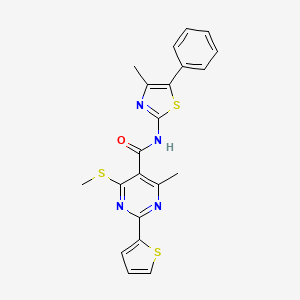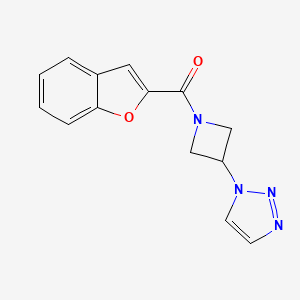
N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide” are not available, similar compounds have been synthesized using various methods . For instance, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .科学的研究の応用
Neuroleptic Activity and Dopamine Antagonism
N-isopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide and its derivatives have been explored for their potential neuroleptic activities, demonstrating significant effects on dopamine-mediated behaviors and receptor interactions. One compound, YM-09151-2, exhibited potent and long-lasting inhibitory effects on behaviors induced by dopamine agonists, suggesting a neuroleptic property with selective antidopaminergic activity. This compound showed a greater inhibitory effect relative to classical neuroleptics and a selective blocking action on the dopamine D1 receptor without significantly affecting the D2 receptor, indicating potential as a treatment with fewer side effects for conditions such as psychosis (Usuda et al., 2004).
Pharmacological Activity Beyond Neuroleptic Effects
The pharmacological landscape of this compound extends beyond neuroleptic effects. Studies on YM-09151-2, a structurally related compound, have shown it to significantly increase dopamine metabolites in the striatum of rats, implying its impact on dopamine metabolism and potential for treating disorders related to dopamine dysregulation. Its ability to antagonize the effects of both nonselective dopamine agonists and selective D2 dopamine receptor agonists further underscores its pharmacological versatility and potential as an antipsychotic agent (Shibanoki et al., 1989).
Gastrokinetic Activity
Research into benzamide derivatives, including compounds structurally related to this compound, has identified potential gastrokinetic activity. These studies have focused on the effects of such compounds on gastric emptying, with certain derivatives showing promise as gastrokinetic agents by enhancing the emptying of gastric contents. This suggests a potential application in treating gastrointestinal motility disorders, although the specific role of this compound in such applications remains to be fully elucidated (Kato et al., 1992).
特性
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)8-10-18-17(20)14-4-6-15(7-5-14)19-11-9-16(12-19)21-3/h4-7,13,16H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZSIZUZEQZINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)
![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)
![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)
![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)



![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)

![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)
